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molecular formula C6H11ClO3 B1631337 1-Chloroethyl Isopropyl Carbonate CAS No. 98298-66-9

1-Chloroethyl Isopropyl Carbonate

Cat. No. B1631337
M. Wt: 166.6 g/mol
InChI Key: XPTPAIJDVFQPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09399639B2

Procedure details

To a solution of 1-chloroethyl carbonochloridate (10 g, 69.9 mmol) in DCM (200 mL) was added a solution of isopropanol (5.9 mL, 76.9 mmol) and pyridine (6.75 mL, 83.9 mmol) in DCM (50 mL) at −20° C. The reaction was stirred at 0° C. for 2 h, then at rt for another 2 h. The mixture was washed with 1N HCl solution (250 mL×2), followed by brine (250 mL). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as colorless oil (9.6 g, 82.4%). The product was used in the next step without further purification. The title compound was characterized by 1H NMR as shown below:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
6.75 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
82.4%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[O:2][CH:3]([Cl:5])[CH3:4].[CH:8]([OH:11])([CH3:10])[CH3:9].N1C=CC=CC=1>C(Cl)Cl>[C:1](=[O:6])([O:11][CH:8]([CH3:10])[CH3:9])[O:2][CH:3]([Cl:5])[CH3:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(OC(C)Cl)(=O)Cl
Name
Quantity
5.9 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
6.75 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for another 2 h
Duration
2 h
WASH
Type
WASH
Details
The mixture was washed with 1N HCl solution (250 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OC(C)Cl)(OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 82.4%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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